molecular formula C8H12N2O2 B1456925 (5,6-Dimethoxypyridin-2-yl)methanamine CAS No. 1112850-40-4

(5,6-Dimethoxypyridin-2-yl)methanamine

Cat. No.: B1456925
CAS No.: 1112850-40-4
M. Wt: 168.19 g/mol
InChI Key: NTAVZWOOCDEXMK-UHFFFAOYSA-N
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Description

“(5,6-Dimethoxypyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 1112850-40-4 . It has a molecular weight of 168.2 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 168.2 . It’s recommended to store this compound at a temperature of 28 C .

Scientific Research Applications

Serotonin System and Psychoactive Substances

Research has explored the role of new psychoactive substances (NPS) in serotonin syndrome onset, highlighting the global health risks associated with their use. The study identified a range of NPS, including psychedelic phenethylamines and synthetic cathinones, which may over-activate the serotoninergic system, leading to Serotonin Syndrome. This systematic review emphasizes the need for clinicians to be aware of the potential risks and diagnostic challenges posed by NPS in treating patients (Schifano et al., 2021).

Psychedelic Research and Mental Health

The pharmacology, chemistry, and metabolism of 5-MeO-DMT, a naturally occurring, short-acting psychedelic tryptamine, have been reviewed. This substance has been used historically for ritual and spiritual purposes. The review suggests that 5-MeO-DMT, as a serotonergic agonist, has the potential for beneficial long-term effects on mental health and well-being, warranting further clinical exploration (Ermakova et al., 2021).

Toxicity and Public Health Concerns of Hallucinogens

Research on N-Methoxybenzyls, toxic derivatives of phenylethylamine, has highlighted the potential harmful effects of these substances, including 25C-NBOMe, a powerful hallucinogen. The study underscores the online availability and the lack of public knowledge about the harmful effects of these substances, emphasizing the need for further investigation into their pharmacological, chemical, and toxicological properties (Kamińska et al., 2020).

Metabolic Profiling of Psychedelics

A systematic review has discussed the integration of metabonomics by proton nuclear magnetic resonance (1H NMR) spectroscopy in psychedelic research. The review identifies a research gap and suggests that future studies should incorporate the use of 1H NMR in the analysis of metabolites in both peripheral biofluids and in vivo to better understand the biological effects and mechanisms of action of psychedelics (Vilca-Melendez et al., 2021).

Emerging Psychoactive Substances and Public Health

A review on NBOMe, a class of emerging new psychoactive substances, has discussed their pharmacology, analytical methods for detection, and related toxicities and fatalities. The study highlights the potent agonism of NBOMe on the 5-HT2A receptor and raises concerns about the increasing public health risks due to their severe intoxications and overdose incidents (Kyriakou et al., 2015).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(5,6-dimethoxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAVZWOOCDEXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726871
Record name 1-(5,6-Dimethoxypyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112850-40-4
Record name 1-(5,6-Dimethoxypyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethoxy-6-cyanopyridine (11-5, 5.1g, 31.1 mmol) in MeOH (260 mL) was added Pearlman's catalyst (2.18 g, 3.11 mmol) and concentrated HCl (20.0 mL, 249 mmol). The system was then stirred under an atmosphere of hydrogen via a balloon for 1.5 h. The reaction contents were filtered through a pad of celite and methanol was removed in vacuo. The crude mixture was then basified using saturated Na2CO3 and then extracted using 4:1 Chloroform:Ethanol. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to yield the desired product (11-6) as a bone semi-solid. ESI+MS [M+H]+ C8H12N2O2: M-16 (−NH2), 152.06 found, 152.2 required.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6-Dimethoxypyridin-2-yl)methanamine
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